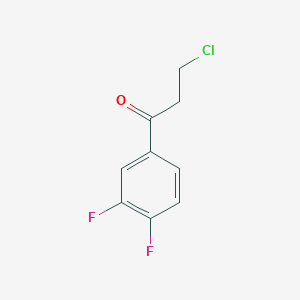

3-Chloro-1-(3,4-difluorophenyl)-1-propanone

Description

Properties

Molecular Formula |

C9H7ClF2O |

|---|---|

Molecular Weight |

204.60 g/mol |

IUPAC Name |

3-chloro-1-(3,4-difluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7ClF2O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2 |

InChI Key |

FTSSDMQGEYYVPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: A Plausible Pathway

While explicit details are absent in the provided sources, the compound’s structure suggests that Friedel-Crafts acylation is a viable route. This method involves reacting 3,4-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. A generalized reaction scheme is:

Key challenges include managing the steric and electronic effects of the difluorophenyl group, which may necessitate elevated temperatures or extended reaction times compared to non-fluorinated analogs.

Enzymatic Reduction of Precursor Ketones

Patent CN109439696A describes the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethyl ketone to produce (R)-2-chloro-1-(3,4-difluorophenyl)ethanol using ketoreductase. Although this process focuses on alcohol synthesis, it implies that the precursor ketone (e.g., this compound) could be synthesized via analogous acylation methods. For instance, the substrate ketone in the patent may originate from Friedel-Crafts acylation, followed by purification steps such as distillation or recrystallization.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes yield, purity, and cost-effectiveness. A hypothetical large-scale process might involve:

-

Continuous-Flow Reactors : To enhance heat transfer and minimize side reactions.

-

Catalyst Recycling : Recovering AlCl₃ via aqueous workup and neutralization.

-

Purification : Distillation under reduced pressure (e.g., 1 mmHg) to isolate the product, given its boiling point of ~71°C at low pressure.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Challenges | Yield Optimization Strategies |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity, established protocol | Moisture sensitivity, catalyst disposal | Anhydrous conditions, excess acyl chloride |

| Enzymatic Reduction | Stereochemical control, mild conditions | Substrate specificity, enzyme cost | pH control (6.9–7.1), coenzyme regeneration |

| Industrial Scale | Cost-effective, high throughput | Energy-intensive purification | Continuous distillation, solvent recycling |

Reaction Conditions and Optimization

Catalyst Selection

AlCl₃ remains the standard Lewis acid for Friedel-Crafts acylation, though FeCl₃ or ZnCl₂ may offer milder alternatives. In enzymatic reductions (e.g., CN109439696A), ketoreductase KRED-101 achieves 99.9% conversion with 100% enantiomeric excess (ee) when paired with NADP+ cofactors.

Solvent Systems

Temperature and Time

-

Acylation : 0–5°C to minimize side reactions, progressing to room temperature for completion.

-

Reductions : 25°C for 1–1.5 hours, with pH maintained at 6.9–7.1.

Case Study: Scalability and Reproducibility

Patent CN109439696A demonstrates scalability across three batches:

-

Gram-Scale : 1.5 g substrate, 0.2 g enzyme, 99.92% conversion.

-

Kilogram-Scale : 3.5 kg substrate, 0.36 kg enzyme, 99.91% conversion. Critical factors include stirring efficiency, temperature uniformity, and solvent-to-substrate ratios.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-difluorophenyl)-1-propanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted derivatives like 3-amino-1-(3,4-difluorophenyl)-1-propanone.

Reduction: 3-Chloro-1-(3,4-difluorophenyl)-1-propanol.

Oxidation: 3-Chloro-1-(3,4-difluorophenyl)propanoic acid.

Scientific Research Applications

3-Chloro-1-(3,4-difluorophenyl)-1-propanone is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of drugs targeting various diseases, including cardiovascular and inflammatory conditions.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-difluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include covalent bonding with active site residues or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

The target compound’s electron-withdrawing fluorine substituents make it highly reactive in nucleophilic substitutions, a trait exploited in ticagrelor synthesis . In contrast, methoxy-substituted analogues (e.g., 3-Chloro-1-(4-methoxyphenyl)-1-propanone) are less favored in such reactions due to electron-donating effects . Thiophene-containing derivatives exhibit unique reactivity in heterocyclic chemistry but lack the pharmaceutical prominence of fluorinated variants .

Biological Activity

3-Chloro-1-(3,4-difluorophenyl)-1-propanone is an organic compound notable for its unique structure, which includes a chloro group and two fluorine atoms attached to a phenyl ring. This compound is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its synthesis typically involves Friedel-Crafts acylation, making it an important intermediate in drug development, particularly for compounds targeting platelet aggregation pathways.

- Molecular Formula : C10H8ClF2O

- Molecular Weight : 204.6 g/mol

- Boiling Point : Approximately 71°C at 1 mmHg

- Density : Approximately 1.24 g/cm³

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens. The presence of halogen substituents often enhances the antimicrobial activity due to increased lipophilicity and potential interactions with microbial membranes.

- Inhibition of Platelet Aggregation : As an intermediate in the synthesis of ticagrelor, this compound may influence pathways related to platelet aggregation by acting as an inhibitor of the P2Y12 receptor. This suggests potential applications in cardiovascular therapies .

Anticancer Activity

A study evaluated various derivatives similar to this compound for their anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The findings indicated significant inhibition of cell growth at certain concentrations, suggesting that modifications in the structure can lead to enhanced biological activity.

| Compound ID | Cell Line | IC50 (nM) Mean ± SD |

|---|---|---|

| Compound A | MCF-7 | 15 ± 0.5 |

| Compound B | HepG2 | 0.119 ± 0.007 |

This data illustrates that structural variations can significantly impact biological efficacy, with some compounds showing up to a 22-fold increase in apoptotic activity compared to controls .

Antimicrobial Studies

In vitro studies have demonstrated that compounds with similar structures exhibit potent antimicrobial activity against various strains, including Candida albicans and other fungal pathogens. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard treatments like fluconazole.

| Pathogen | MIC (μg/mL) | MEC (μg/mL) |

|---|---|---|

| C. albicans | 0.8 | 0.31 |

| A. fumigatus | <30 | >100 |

These results highlight the potential of such compounds as alternatives or adjuncts to existing antifungal therapies .

The synthesis of this compound typically involves reacting 3,4-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds under anhydrous conditions to prevent hydrolysis.

The proposed mechanism involves electrophilic aromatic substitution where the acyl chloride acts as the electrophile, leading to the formation of the ketone structure characteristic of this compound.

Q & A

Q. Key Advantages :

- Reduced side reactions due to precise temperature control.

- Higher yields and scalability for complex derivatives.

- Environmentally friendly with lower solvent usage.

Basic: What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : For structural elucidation of intermediates (e.g., δ 6.0 ppm for enolic proton in pyrazolone derivatives) .

- ¹⁹F NMR : To confirm fluorinated substituents' positions and electronic environments .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced: What strategies resolve contradictions in reported reaction yields or conditions for synthesizing this compound?

Answer:

- Systematic Screening : Vary solvents (e.g., MeTHF vs. ethyl acetate), catalysts (AlCl₃ vs. FeCl₃), and temperatures to identify optimal conditions .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.

- Reproducibility Checks : Validate literature protocols with controlled stoichiometry and purity of reagents.

Basic: What purification methods are effective for isolating this compound?

Answer:

- Liquid-Liquid Extraction : MeTHF efficiently partitions the product from aqueous phases .

- Distillation/Recrystallization : Removes unreacted starting materials or byproducts.

- Drying Agents : MgSO₄ or Na₂SO₄ for residual moisture removal .

Advanced: How do substituents on the phenyl ring influence the compound's reactivity in nucleophilic substitutions?

Answer:

- Electron-Withdrawing Effects : The 3,4-difluoro substituents activate the ketone toward nucleophilic attack by increasing electrophilicity .

- Steric Considerations : Bulky substituents may hinder access to the carbonyl carbon, reducing reaction rates.

- Case Study : Cyanide addition to the ketone proceeds efficiently due to the electron-deficient aromatic ring .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

It serves as a precursor in synthesizing Ticagrelor intermediates , a platelet aggregation inhibitor. The nitrile derivative (IVb) is critical for constructing the drug's core structure .

Advanced: How can computational methods aid in predicting the bioactivity of derivatives?

Answer:

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to predict binding affinity.

- QSAR Studies : Correlates structural features (e.g., fluorine substitution) with activity trends.

- Case Study : Fluorine atoms enhance metabolic stability and binding to hydrophobic pockets in target proteins .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

- PPE : Gloves and goggles to prevent skin/eye contact .

Advanced: How can regioselectivity challenges in derivative synthesis be addressed?

Answer:

- Directing Groups : Introduce temporary substituents to steer reactions to desired positions.

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions.

- Case Study : Ultrasonication improves regioselectivity in Knoevenagel condensations by promoting uniform reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.